5-(3,4-Dimethoxyphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-4-3-9(6-13(12)17-2)10-5-11(15)8-14-7-10/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGMHNYFWNGCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682954 | |
| Record name | 5-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258611-65-2 | |
| Record name | 5-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The mechanism involves three key steps:
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Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide (e.g., 5-bromopyridin-3-ol) to form a palladium(II) complex.
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Transmetallation : The palladium(II) complex exchanges ligands with 3,4-dimethoxyphenylboronic acid, transferring the aryl group to the palladium center.
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Reductive Elimination : The palladium(II) complex releases the coupled product (this compound) and regenerates the palladium(0) catalyst.
Step-by-Step Procedure
A representative synthesis is outlined below:
Starting Materials :
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5-Bromopyridin-3-ol (1.0 equiv)
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3,4-Dimethoxyphenylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., Na₂CO₃, 2.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure :
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Charge a reaction flask with 5-bromopyridin-3-ol, 3,4-dimethoxyphenylboronic acid, and Pd(PPh₃)₄ in degassed 1,4-dioxane.
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Add aqueous Na₂CO₃ and heat the mixture at 90°C under nitrogen for 12–18 hours.
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Cool to room temperature, dilute with ethyl acetate, and wash with brine.
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Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via flash chromatography (ethyl acetate/hexane gradient) to yield this compound as a white solid.
Optimization Insights :
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Catalyst Selection : Pd(PPh₃)₄ provides higher yields (75–85%) compared to Pd(OAc)₂ (60–70%).
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Solvent Systems : Mixed solvents (dioxane/water) enhance solubility and reaction efficiency.
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Temperature : Reactions conducted at 90°C achieve complete conversion within 12 hours, while lower temperatures (70°C) require extended durations (>24 hours).
Alternative Synthetic Routes
While the Suzuki–Miyaura method dominates, other strategies have been explored for niche applications:
Ullmann-Type Coupling
This copper-catalyzed reaction couples aryl halides with phenols but suffers from lower yields (50–60%) and harsher conditions (140°C, 24 hours). A typical protocol involves:
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5-Iodopyridin-3-ol
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3,4-Dimethoxyphenylmagnesium bromide
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CuI (10 mol%), 1,10-Phenanthroline (20 mol%)
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Solvent: Toluene at reflux.
Nucleophilic Aromatic Substitution
Direct substitution on activated pyridine derivatives is limited due to the electron-deficient nature of the ring. However, using 5-fluoropyridin-3-ol and 3,4-dimethoxyphenoxide under high-pressure conditions (100 atm, 120°C) yields the product in 40–50% yield.
Comparative Analysis of Methods
| Parameter | Suzuki–Miyaura | Ullmann Coupling | Nucleophilic Substitution |
|---|---|---|---|
| Yield (%) | 75–85 | 50–60 | 40–50 |
| Reaction Time (h) | 12–18 | 24 | 24 |
| Temperature (°C) | 90 | 140 | 120 |
| Functional Group Tolerance | High | Moderate | Low |
| Scalability | Excellent | Moderate | Poor |
Key Observations :
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The Suzuki–Miyaura method outperforms alternatives in yield, reaction time, and scalability.
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Ullmann coupling is less favored due to copper contamination challenges in pharmaceutical applications.
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Nucleophilic substitution remains impractical for large-scale synthesis due to low yields and extreme conditions.
Critical Factors in Process Optimization
Protecting Group Strategies
The hydroxyl group on pyridin-3-ol can interfere with coupling reactions. Common protection methods include:
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Silyl Ethers : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (yield: 90–95%).
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Acetylation : Reaction with acetic anhydride/pyridine (yield: 85–90%).
Deprotection :
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Silyl ethers are removed using tetrabutylammonium fluoride (TBAF) in THF.
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Acetyl groups are cleaved with aqueous NaOH in methanol.
Catalyst Recycling
Recent advances enable palladium recovery via:
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Heterogeneous Catalysts : Pd/C or Pd-Al₂O₃ allow filtration and reuse (3–5 cycles with <10% activity loss).
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Aqueous Biphasic Systems : PEG-400/water mixtures facilitate catalyst separation.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) requires:
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Continuous Flow Reactors : Reduce reaction time to 2–4 hours via enhanced heat/mass transfer.
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In-Line Purification : Simulated moving bed (SMB) chromatography minimizes solvent use.
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Quality Control : HPLC purity >99.5% is achieved using C18 reverse-phase columns (mobile phase: MeCN/H₂O + 0.1% TFA).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ (2 mol%) and NiCl₂·glyme (5 mol%) enables room-temperature reactions (yield: 70–75%).
Electrochemical Synthesis
A two-electrode system (Pt anode, stainless steel cathode) in DMF achieves coupling at 1.5 V, eliminating the need for exogenous catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, such as nitro, bromo, and sulfonyl derivatives, as well as reduced forms like amines and alcohols.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully .
Comparison with Similar Compounds
Curcumin Analogs with 3,4-Dimethoxyphenyl Groups
Key Compounds :
- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)
- (E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)
Structural Similarities :
- Both feature 3,4-dimethoxyphenyl or hydroxylated analogs.
- Conjugated systems with acryloyl groups enhance radical scavenging capacity.
Divergence from Target Compound :
- The cyclopentanone core in curcumin analogs introduces rigidity, whereas the pyridine ring in 5-(3,4-Dimethoxyphenyl)pyridin-3-ol may offer different electronic effects and solubility profiles.
Anti-inflammatory Oxadiazole Derivatives
Key Compound :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Activity :
Structural Insights :
- The 3,4-dimethoxyphenyl group likely enhances lipophilicity, improving membrane permeability.
Comparison with Target Compound :
- The oxadiazole ring provides heterocyclic aromaticity distinct from pyridine.
Pyridine Derivatives with Varied Substituents
Key Compounds :
Activity Trends :
Triazole-Thioacetic Acid Derivatives
Key Compounds :
- 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids
Comparison :
- The triazole ring offers nitrogen-rich heterocyclic interactions, contrasting with pyridine’s single nitrogen. The thioacetic acid moiety introduces sulfhydryl reactivity absent in the target compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(3,4-Dimethoxyphenyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyridine precursors and substituted phenyl groups. Key steps include protecting the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during methoxy group introduction. Reaction conditions such as temperature (e.g., 60–80°C for nucleophilic substitution) and catalyst choice (e.g., Pd-based catalysts for cross-coupling) critically affect yield. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water improves purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- 1H NMR : Look for aromatic protons in the δ 6.8–8.2 ppm range. The hydroxyl proton may appear as a broad singlet (δ ~9–10 ppm) unless exchanged.
- 13C NMR : Methoxy carbons resonate at δ ~56 ppm, while aromatic carbons span δ 110–150 ppm.
- IR : Strong O–H stretch (~3200–3500 cm⁻¹) and C–O/C–N stretches (~1250–1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 261 (C₁₃H₁₃NO₃⁺) and fragments from methoxy/hydroxyl loss. Thin-layer chromatography (TLC) with UV visualization confirms homogeneity .
Q. How can solubility and stability challenges be addressed during experimental handling of this compound?
- Methodological Answer : The compound is polar due to hydroxyl and methoxy groups, making it soluble in DMSO, methanol, or acetone. Stability tests under varying pH (e.g., pH 4–9) and temperatures (e.g., 4°C vs. room temperature) are recommended. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the hydroxyl group .
Advanced Research Questions
Q. How can computational methods like GUSAR predict the toxicity and pharmacokinetic properties of this compound, and what are their limitations?
- Methodological Answer : Tools like GUSAR use QSAR models to predict acute toxicity (e.g., LD₅₀) based on structural descriptors. Input the compound’s SMILES string to estimate parameters like bioavailability and hepatotoxicity. However, predictions may overlook idiosyncratic metabolic pathways or rare off-target effects, necessitating in vitro validation (e.g., cytochrome P450 assays) .
Q. In reaction optimization, how does the hydroxyl group’s position on the pyridine ring influence regioselectivity during derivatization?
- Methodological Answer : The para-hydroxyl group (relative to the pyridine nitrogen) enhances resonance stabilization, favoring electrophilic substitution at the 2- and 4-positions. For alkylation/acylation, protect the hydroxyl group with TBDMS-Cl to direct reactivity. Competitive pathways (e.g., O- vs. N-alkylation) can be minimized using bulky bases like LDA .
Q. What strategies resolve contradictions in spectral data when characterizing synthetic intermediates of this compound?
- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected IR peaks may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) for NMR, and compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts). For ambiguous cases, X-ray crystallography provides definitive structural confirmation .
Q. How do structural modifications (e.g., halogen substitution) of the 3,4-dimethoxyphenyl group alter the compound’s bioactivity?
- Methodological Answer : Introducing halogens (e.g., Cl at the phenyl 4-position) increases lipophilicity, enhancing membrane permeability. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) between this compound and its halogenated analogs. Molecular docking studies can rationalize binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
